molecular formula C20H18N2O2 B496999 3-(4-Methoxyphenyl)-1,1-diphenylurea CAS No. 890602-83-2

3-(4-Methoxyphenyl)-1,1-diphenylurea

Cat. No.: B496999
CAS No.: 890602-83-2
M. Wt: 318.4g/mol
InChI Key: LEWXTABLCGVRAM-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1,1-diphenylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a diphenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-1,1-diphenylurea typically involves the reaction of 4-methoxyaniline with diphenylcarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the urea linkage. The reaction conditions generally include:

  • Solvent: Dichloromethane or chloroform
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1,1-diphenylurea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 3-(4-Hydroxyphenyl)-1,1-diphenylurea.

    Reduction: Formation of 3-(4-Aminophenyl)-1,1-diphenylurea.

    Substitution: Formation of halogenated derivatives such as 3-(4-Bromophenyl)-1,1-diphenylurea.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-1,1-diphenylurea: shares structural similarities with other urea derivatives, such as:

Uniqueness

The presence of the methoxy group in this compound imparts unique chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

3-(4-methoxyphenyl)-1,1-diphenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-24-19-14-12-16(13-15-19)21-20(23)22(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWXTABLCGVRAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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